EINECS 239-720-7

Descripción

BenchChem offers high-quality EINECS 239-720-7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EINECS 239-720-7 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

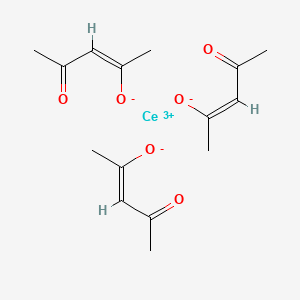

IUPAC Name |

cerium(3+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Ce/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPNFSVOZBISQN-LNTINUHCSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21CeO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045403 | |

| Record name | Cerium(III) acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Strem Chemicals MSDS] | |

| Record name | Cerium(III) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15653-01-7 | |

| Record name | Tris(pentane-2,4-dionato-O,O')cerium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015653017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium(III) acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(pentane-2,4-dionato-O,O')cerium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Deep Dive: Crystal Structure & Synthesis of Cerium(III) Acetylacetonate Hydrate

The following technical guide details the crystal structure, synthesis, and stability profile of Cerium(III) acetylacetonate hydrate.

Audience: Structural Chemists, Materials Scientists, and Process Engineers[1]Executive Summary: The Redox Challenge

Cerium(III) acetylacetonate hydrate (

While often cited generically as a "trihydrate," the definitive crystal structure is that of a diaquatri(acetylacetonato)cerium(III) monohydrate , formulated as

Crystallographic Architecture

Unit Cell & Symmetry

The compound crystallizes in the Monoclinic crystal system with the space group

| Parameter | Value (Representative) | Notes |

| Formula | Distinguishes coordinated vs. lattice water. | |

| Crystal System | Monoclinic | Common for early Ln tris-chelates. |

| Space Group | Centrosymmetric.[1] | |

| Z (Units/Cell) | 4 | Four molecules per unit cell.[2] |

| Coordination Number | 8 | 6 Oxygen (acac) + 2 Oxygen ( |

| Geometry | Distorted Square Antiprism | Minimizes ligand-ligand repulsion. |

Coordination Sphere Analysis

The Cerium(III) ion is encapsulated by an oxygen-rich coordination sphere .

-

Primary Ligands: Three bidentate acetylacetonate (acac) ligands coordinate through both carbonyl oxygens, contributing 6 bonding sites.

-

Secondary Ligands: Two water molecules coordinate directly to the metal center (

). -

Lattice Solvent: The third water molecule (

) resides in the crystal lattice, held by hydrogen bonding networks linking the coordinated waters and the acac carbonyls.

Bond Length Dynamics:

-

Ce-O (acac): Average ~2.45 Å.

-

Ce-O (water): Average ~2.55 Å (slightly longer due to weaker dipole interaction compared to the anionic acac).

Structural Logic Diagram

The following diagram illustrates the connectivity and coordination logic of the complex.

Caption: Coordination connectivity of

Synthesis & Crystallization Protocol

Safety Warning: Ce(III) acetylacetonate is air-sensitive in solution. Exposure to atmospheric oxygen promotes oxidation to Ce(IV) species (e.g.,

Materials

-

Precursor: Cerium(III) Nitrate Hexahydrate (

) or Cerium(III) Chloride ( -

Ligand: Acetylacetone (2,4-pentanedione), freshly distilled.

-

Base: Ammonium Hydroxide (

, 28%) or Sodium Hydroxide (1M). -

Solvent: Deoxygenated water / Ethanol mixture (50:50).

Step-by-Step Methodology

-

Deoxygenation: Purge all solvents with Argon (Ar) for 30 minutes prior to use.[1]

-

Ligand Activation: In a Schlenk flask under Ar, dissolve acetylacetone (3.1 eq) in ethanol. Add base dropwise to generate the acetylacetonate anion (

). -

Metal Addition: Dissolve the Ce(III) salt in minimal deoxygenated water. Cannulate this solution slowly into the ligand solution under vigorous stirring.

-

Precipitation: A pale yellow/white precipitate forms immediately.[1]

-

Note: A deep red/brown color indicates oxidation to Ce(IV). Discard if observed.

-

-

Aging & Crystallization: Warm the slurry to 40°C for 1 hour to promote Ostwald ripening, then cool slowly to 4°C.

-

Isolation: Filter under inert atmosphere. Wash with cold, deoxygenated water.[1]

-

Drying: Dry under vacuum at room temperature. Do not heat above 60°C , as this triggers dehydration and lattice collapse.[1]

Synthesis Workflow Diagram

Caption: Inert atmosphere synthesis workflow ensuring stabilization of the Ce(III) oxidation state.

Thermal Stability & Dehydration Profile

Understanding the thermal behavior is crucial for processing this material without destroying the crystal structure.[1]

| Temperature Range | Event | Structural Impact |

| 80°C – 100°C | Loss of Lattice Water | Transition from Trihydrate to Dihydrate ( |

| 100°C – 140°C | Loss of Coordinated Water | Formation of anhydrous |

| > 180°C | Ligand Decomposition | Oxidative decomposition of the acac ligand; formation of |

Validation Protocol: To verify the trihydrate structure, perform Thermogravimetric Analysis (TGA).[1] A mass loss of ~4.0% at 90°C corresponds to the single lattice water molecule.[1] A subsequent loss of ~8.0% corresponds to the two coordinated water molecules.[1]

References

-

Mechanochemical Syntheses of Ln(hfac)3(H2O)x: Discussion of isostructural early lanthanide trihydrates and coordination geometries. Source:

-

Cerium(III) Acetylacetonate Hydrate Data: Physical properties, solubility, and CAS registry data. Source:

-

Synthesis and Characterization of Cerium-Oxo Clusters: Insights into the oxidation of Ce(III) acac to Ce(IV) species and structural stability. Source:

-

Lanthanide Acetylacetonate Structural Trends: "Ortho Effects of Tricarboxylate Linkers" (Contains reference to Y(acac)3.3H2O crystal data). Source:

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of Cerium(III) Acetylacetonate

Abstract

Cerium(III) acetylacetonate, denoted as Ce(acac)₃, is a coordination complex of significant interest in materials science and catalysis.[1] Its utility as a precursor for the synthesis of nanocrystalline ceria and gadolinia-doped ceria powders underscores the importance of robust analytical techniques for its characterization.[1] This guide provides a comprehensive overview of the spectroscopic methods employed to elucidate the structural and electronic properties of Ce(acac)₃. We will delve into the theoretical underpinnings and practical applications of UV-Vis, FTIR, Luminescence, NMR, and X-ray Absorption Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of the analytical workflows associated with this versatile compound.

Introduction: The Significance of Cerium(III) Acetylacetonate

Cerium, the most abundant of the rare earth metals, is characterized by its two stable valence states: +3 (cerous) and +4 (ceric).[2] The Ce(III) state is of particular interest due to its unique electronic configuration and luminescent properties.[3][4] Ce(acac)₃ is a coordination complex where a central cerium(III) ion is chelated by three acetylacetonate (acac) ligands.[1] The bidentate nature of the acetylacetonate anion, bonding through both oxygen atoms, forms a stable chelate ring with the cerium ion.[2] This stability and its solubility in organic solvents make Ce(acac)₃ an excellent precursor for various applications, including the fabrication of carbon nanostructures and advanced ceramic materials through processes like chemical vapor deposition (CVD) and sol-gel synthesis.[1][2]

A thorough spectroscopic analysis is paramount to confirm the synthesis, purity, and coordination environment of Ce(acac)₃, which directly influence the properties of the final materials derived from it. This guide will explore the key spectroscopic techniques that provide a molecular-level understanding of this important compound.

Electronic Spectroscopy: Unveiling Electron Transitions with UV-Vis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For Ce(acac)₃, the UV-Vis spectrum is primarily dominated by ligand-centered transitions, with contributions from f-d transitions of the Ce(III) ion.

Theoretical Basis and Expected Transitions

The acetylacetonate ligand exhibits strong absorption bands in the UV region corresponding to π → π* and n → π* transitions. The coordination of the ligand to the cerium ion can cause shifts in the positions and intensities of these bands. While direct f-f transitions of the Ce(III) ion are Laporte-forbidden and thus very weak, the allowed 4f → 5d transitions typically occur at higher energies, often in the deep UV region. However, changes in the ligand-centered absorption can indirectly provide information about the coordination environment of the cerium ion.[5]

Experimental Protocol: UV-Vis Analysis of Ce(acac)₃

Objective: To obtain the UV-Vis absorption spectrum of Ce(acac)₃ in a suitable solvent.

Materials:

-

Ce(acac)₃ powder

-

Spectroscopic grade solvent (e.g., acetonitrile, ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a dilute solution of Ce(acac)₃ in the chosen solvent (e.g., 10⁻⁴ to 10⁻⁵ M). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Fill a separate quartz cuvette with the Ce(acac)₃ solution.

-

Scan the sample from the UV to the visible range (e.g., 200 - 800 nm).

-

Subtract the solvent baseline from the sample spectrum to obtain the final absorption spectrum of Ce(acac)₃.

Data Interpretation and Expected Results

The UV-Vis spectrum of Ce(acac)₃ is expected to show intense absorption bands in the UV region, characteristic of the acetylacetonate ligand. For comparison, metal acetylacetonate complexes like V(acac)₃ and Fe(acac)₃ show strong absorptions around 270-350 nm.[6][7] Any shifts in these bands compared to the free ligand can be attributed to coordination with the cerium ion. The absence of significant absorption in the visible region is consistent with the pale color of many Ce(III) compounds.

Table 1: Typical UV-Vis Absorption Data for Metal Acetylacetonate Complexes

| Complex | Solvent | λmax (nm) | Assignment |

| V(acac)₃ | Acetonitrile | 280, 345 | Ligand-to-Metal Charge Transfer (LMCT) / π → π |

| Fe(acac)₃ | Acetonitrile | 270, 355 | LMCT / π → π |

Note: Specific λmax values for Ce(acac)₃ can vary depending on the solvent and coordination environment.

Vibrational Spectroscopy: Probing Molecular Bonds with FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and probing the bonding within a molecule by measuring the absorption of infrared radiation.

Causality in Experimental Choices for FTIR

In the context of Ce(acac)₃, FTIR spectroscopy is crucial for confirming the coordination of the acetylacetonate ligand to the cerium ion. The vibrational frequencies of the C=O and C=C bonds in the acetylacetonate ligand are particularly sensitive to coordination. Upon chelation, the delocalization of π-electrons in the chelate ring leads to a decrease in the bond order of the C=O group and an increase in the bond order of the C=C group. This results in a shift of the corresponding vibrational bands to lower and higher frequencies, respectively, compared to the free ligand.

Experimental Protocol: FTIR Analysis of Ce(acac)₃

Objective: To obtain the FTIR spectrum of solid Ce(acac)₃.

Materials:

-

Ce(acac)₃ powder

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FTIR spectrometer

Procedure:

-

Thoroughly dry the Ce(acac)₃ powder and KBr to remove any moisture, which can interfere with the spectrum.

-

Mix a small amount of Ce(acac)₃ (approx. 1-2 mg) with KBr (approx. 100-200 mg) in the agate mortar.

-

Grind the mixture to a fine, homogeneous powder.

-

Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 - 400 cm⁻¹.

Data Interpretation

The FTIR spectrum of Ce(acac)₃ will exhibit characteristic vibrational bands of the acetylacetonate ligand. The key bands to analyze are:

-

ν(C=O) and ν(C=C) vibrations: In the free acetylacetonate ligand, these bands appear around 1725 cm⁻¹ and 1600 cm⁻¹, respectively. Upon coordination to Ce(III), these bands shift and often merge into broad absorptions in the 1600-1500 cm⁻¹ region due to electron delocalization in the chelate ring.

-

ν(Ce-O) vibrations: The metal-oxygen stretching vibrations are typically observed in the far-infrared region, usually below 600 cm⁻¹. The presence of a band in this region provides direct evidence of the Ce-O bond.

-

Other ligand vibrations: Bands corresponding to C-H stretching and bending modes will also be present.

The presence of a characteristic f-f transition for Ce³⁺ can sometimes be observed in the 2150–2110 cm⁻¹ range.[8]

Table 2: Key FTIR Vibrational Frequencies for Acetylacetonate Complexes

| Vibrational Mode | Free acac⁻ (cm⁻¹) | Coordinated acac⁻ (cm⁻¹) |

| ν(C=O) | ~1725 | 1600 - 1550 |

| ν(C=C) | ~1600 | 1550 - 1500 |

| ν(M-O) | - | < 600 |

Luminescence Spectroscopy: Exploring the Emissive Properties

Luminescence spectroscopy is a highly sensitive technique that investigates the light emitted by a substance after it has absorbed light or other electromagnetic radiation. Ce(III) compounds are well-known for their luminescent properties, which arise from the allowed 5d → 4f electronic transitions.[9]

The Luminescence Mechanism of Ce(III)

The luminescence of Ce(III) is characterized by a broad emission band, typically in the UV or blue-green region of the spectrum, with a short decay lifetime.[3][10] The process involves the excitation of an electron from the 4f ground state to the 5d excited state, followed by radiative relaxation back to the 4f ground state. The energy of the 5d → 4f transition is highly sensitive to the coordination environment of the Ce(III) ion, making luminescence spectroscopy a powerful tool for probing the local structure.

Experimental Protocol: Luminescence Analysis of Ce(acac)₃

Objective: To measure the excitation and emission spectra of Ce(acac)₃.

Materials:

-

Ce(acac)₃ sample (solid or in solution)

-

Spectrofluorometer

-

Quartz cuvette (for solutions) or solid sample holder

Procedure:

-

Emission Spectrum:

-

Determine the optimal excitation wavelength by scanning a range of UV wavelengths and monitoring the emission intensity.

-

Set the excitation monochromator to the optimal excitation wavelength.

-

Scan the emission monochromator over a range of wavelengths to record the emission spectrum.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum emission intensity.

-

Scan the excitation monochromator over a range of wavelengths to record the excitation spectrum.

-

Interpreting Luminescence Data

The emission spectrum of a Ce(III) compound typically shows a broad band due to the 5d → 4f transition.[9] For instance, photogenerated Ce(III) in nanoceria has been observed to emit at 410 nm.[11] The position and shape of this band can provide information about the crystal field splitting of the 5d orbitals, which is influenced by the surrounding ligands. The excitation spectrum should correspond to the absorption spectrum, revealing the energy levels that lead to the observed emission.

Caption: Workflow for the luminescence analysis of Ce(acac)₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Challenges and Insights

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and dynamics of molecules in solution. However, the analysis of paramagnetic compounds like Ce(acac)₃ presents unique challenges.

The Paramagnetic Nature of Ce(III)

The Ce(III) ion is paramagnetic due to the presence of an unpaired electron in its 4f orbital.[12] This paramagnetism significantly affects the NMR spectrum, causing large chemical shifts (paramagnetic shifts) and substantial line broadening of the signals of nearby nuclei.[13][14] While this can complicate spectral interpretation, it also provides a valuable source of structural information.

Information from Paramagnetic NMR

Paramagnetic NMR can be a powerful tool for studying lanthanide complexes.[15] The paramagnetic shifts can be separated into two components: the contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand nuclei, and the pseudocontact shift, which results from the through-space dipolar interaction between the electron and nuclear magnetic moments. These shifts are highly sensitive to the geometric arrangement of the nuclei relative to the paramagnetic center.

Experimental Considerations

Due to the significant line broadening, high-field NMR spectrometers are often required to obtain reasonably resolved spectra of paramagnetic complexes.[16] Deuterated solvents are used to avoid overwhelming solvent signals. The choice of solvent can also influence the coordination environment and thus the observed spectrum.

Expected ¹H and ¹³C NMR Spectra

The ¹H and ¹³C NMR spectra of Ce(acac)₃ will show signals for the acetylacetonate ligand protons and carbons. These signals will be significantly shifted and broadened compared to a diamagnetic analogue. For example, the methyl and methine protons of the acac ligand, which appear at around 2.2 and 5.5 ppm in diamagnetic complexes, will be shifted to different positions, and their linewidths will be considerably larger. The magnitude and direction of these shifts can be used to infer structural details about the complex in solution.

X-ray Absorption Spectroscopy (XAS): A Probe of Oxidation State and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom.[17][18]

Principles of XAS

XAS measures the absorption of X-rays as a function of energy. When the X-ray energy is tuned to a core-level binding energy of an element, an abrupt increase in absorption, known as an absorption edge, is observed. The XAS spectrum is typically divided into two regions:

-

X-ray Absorption Near Edge Structure (XANES): This region, near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom.[19]

-

Extended X-ray Absorption Fine Structure (EXAFS): This region, extending several hundred eV above the edge, contains information about the number, type, and distance of neighboring atoms.

Application to Ce(acac)₃

For Ce(acac)₃, XAS at the Ce L₃-edge can be used to definitively determine the +3 oxidation state of the cerium ion.[20][21] The XANES features for Ce(III) are distinct from those of Ce(IV).[22][23] Analysis of the EXAFS region can provide precise measurements of the Ce-O bond distances and the coordination number of the cerium ion.

Experimental Workflow for XAS

Caption: A simplified workflow for X-ray Absorption Spectroscopy.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive spectroscopic analysis of Ce(acac)₃ requires a synergistic application of multiple techniques. UV-Vis spectroscopy provides insights into the electronic transitions, while FTIR confirms the coordination of the acetylacetonate ligand. Luminescence spectroscopy reveals the characteristic emissive properties of the Ce(III) ion and its sensitivity to the local environment. Paramagnetic NMR, despite its challenges, offers detailed structural information in solution. Finally, XAS provides unambiguous determination of the oxidation state and precise local structural parameters. Together, these techniques provide a robust and self-validating framework for the thorough characterization of Ce(acac)₃, ensuring its quality and suitability for advanced material applications.

References

- The Study of Nanocrystalline Cerium Oxide by X-Ray Absorption Spectroscopy. (2000). Journal of the Chinese Chemical Society.

- Spectroscopic studies of Ce(III) formation upon UV irradiation of aqueous pure and lanthanum-doped nanoceria. (n.d.).

-

FTIR Detection of Ce 3+ Sites on Shape-Controlled Ceria Nanoparticles Using Adsorbed 15 N 2 as a Probe Molecule. (2021). MDPI. [Link]

-

UV spectrogram of 0.003 M acetylacetone and 0.025 M TEABF 4 , in ACN... (n.d.). ResearchGate. [Link]

-

Luminescence investigations of Ce3+ doped CaS nanophosphors. (2014). Journal of Luminescence. [Link]

-

TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. (n.d.). ResearchGate. [Link]

-

FTIR spectrum for Ce(III)-complex. (n.d.). ResearchGate. [Link]

-

Cerium Acetylacetonate. (n.d.). American Elements. [Link]

-

Synthesis and luminescence properties of Ce3+ doped (Sr, Ba)2GeO4 phosphors. (2015). Journal of Materials Chemistry C. [Link]

-

Synthesis and Characterization of Cerium-Oxo Clusters Capped by Acetylacetonate. (2019). Inorganic Chemistry. [Link]

-

Synthesis and Characterization of Cerium-Oxo Clusters Capped by Acetylacetonate. (2019). Inorganic Chemistry. [Link]

-

Mesoporous nanoscale ceria: synthesis from cerium (III) acetylacetonate and mechanism. (2015). Journal of Sol-Gel Science and Technology. [Link]

-

Cerium(III) acetylacetonate. (n.d.). Wikipedia. [Link]

-

Crystallographic and Spectroscopic Investigations on Oxidative Coordination in the Heteroleptic Mononuclear Complex of Cerium and Benzoxazine Dimer. (2021). Molecules. [Link]

-

NMR-Spectroscopy-of-Paramagnetic-Compounds.pdf. (n.d.). Department of Chemistry, University of Illinois. [Link]

-

Review of luminescent properties of Ce3+-doped garnet phosphors: New insight into the effect of crystal and electronic structure. (2017). Progress in Materials Science. [Link]

-

UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups. (2020). MDPI. [Link]

-

Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes. (2021). INEOS OPEN. [Link]

-

The Study of Nanocrystalline Cerium Oxide by X-Ray Absorption Spectroscopy. (2000). NTU Scholars. [Link]

-

Infrared and Near-Infrared Spectroscopy of Acetylacetone and Hexafluoroacetylacetone. (2010). The Journal of Physical Chemistry A. [Link]

-

Tailoring Luminescent Properties of SrS:Ce by Modulating Defects: Sr-Deficiency and Na. (2022). arXiv. [Link]

-

X-ray absorbance of Ce and Ce model samples showing the shift in the M and M edges due to the difference in screening by the outer electron shells. (n.d.). ResearchGate. [Link]

-

Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. (2001). DSpace. [Link]

-

Synthesis, Structure, and 15N NMR Studies of Paramagnetic Lanthanide Complexes Obtained by Reduction of Dinitrogen. (1998). Inorganic Chemistry. [Link]

-

Paramagnetic nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

-

Direct Comparison of the X-Ray Emission and Absorption of Cerium Oxide. (2011). Scholars' Mine. [Link]

-

Insights into the electronic and atomic structures of cerium oxide-based ultrathin films and nanostructures using high-brilliance light sources. (2020). NIH. [Link]

-

Paramagnetic NMR. (n.d.). University of Illinois. [Link]

Sources

- 1. Cerium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. arxiv.org [arxiv.org]

- 11. DSpace [kb.osu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes [ineosopen.org]

- 16. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 17. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 18. Insights into the electronic and atomic structures of cerium oxide-based ultrathin films and nanostructures using high-brilliance light sources - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Characterization of Cerium-Oxo Clusters Capped by Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. "Direct Comparison of the X-Ray Emission and Absorption of Cerium Oxide" by James G. Tobin, Sw Yu et al. [scholarsmine.mst.edu]

Cerium(III) 2,4-pentanedionate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Cerium Complex

In the landscape of materials science and drug development, the quest for versatile and efficient precursor compounds is perpetual. Cerium(III) 2,4-pentanedionate, also known as cerium(III) acetylacetonate, emerges as a significant player in this arena. This organometallic complex, with its unique electronic configuration and reactivity, serves as a critical gateway to the synthesis of advanced cerium-based materials, particularly ceria (CeO₂) nanoparticles, which are at the forefront of innovations in catalysis and nanomedicine. This guide provides an in-depth exploration of Cerium(III) 2,4-pentanedionate, from its fundamental chemical and physical properties to its synthesis, characterization, and burgeoning applications in catalysis and drug development. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to harness the full potential of this remarkable compound.

Core Properties and Structural Elucidation

Cerium(III) 2,4-pentanedionate is a coordination complex where the cerium(III) ion is chelated by three acetylacetonate (acac) ligands. The compound typically exists as a hydrate, most commonly a trihydrate, and presents as a crystalline powder.[1][2] The acetylacetonate anion acts as a bidentate ligand, with both oxygen atoms binding to the cerium cation to form a stable six-membered chelate ring.[3]

Physicochemical Characteristics

A summary of the key physicochemical properties of Cerium(III) 2,4-pentanedionate hydrate is presented in the table below.

| Property | Value | References |

| Chemical Formula | Ce(C₅H₇O₂)₃ · xH₂O | [2] |

| Molecular Weight | 437.44 g/mol (anhydrous) | [1] |

| Appearance | Crystalline powder | [1][2] |

| Melting Point | 131-132 °C | [4] |

| Solubility | Soluble in organic solvents, insoluble in water. | [2][4] |

| Stability | Thermally stable compound; hygroscopic. | [5][6] |

The Electronic Landscape: The Role of the Cerium(III) Center

Cerium is a lanthanide element characterized by its ability to exist in two stable oxidation states: +3 (cerous) and +4 (ceric).[3] This redox duality is central to the utility of cerium compounds. In Cerium(III) 2,4-pentanedionate, the cerium atom is in the +3 oxidation state, possessing a single electron in its 4f orbital. This f-electron makes the complex paramagnetic and influences its spectroscopic and magnetic properties.[7][8][9] The accessibility of the Ce(III)/Ce(IV) redox couple is a key determinant of its catalytic activity and its function as a precursor for redox-active ceria nanoparticles.[6][10]

Synthesis and Handling of Cerium(III) 2,4-pentanedionate

The synthesis of Cerium(III) 2,4-pentanedionate hydrate is a relatively straightforward precipitation reaction. The following protocol provides a reliable method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of Cerium(III) 2,4-pentanedionate Monohydrate

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

2,4-pentanedione (acetylacetone, Hacac)

-

2% Ammonium hydroxide solution

-

Distilled water

Procedure:

-

In a 1-liter Erlenmeyer flask, dissolve 6.51 g of cerium(III) nitrate hexahydrate and 4.5 g of acetylacetone in 300 mL of distilled water.

-

While vigorously stirring the solution, add a 2% ammonium hydroxide solution dropwise.

-

Monitor the pH of the solution continuously and continue adding the ammonium hydroxide solution until a stable pH of 8.0 is achieved.

-

A light-yellow precipitate of Cerium(III) 2,4-pentanedionate monohydrate will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with 300 mL of distilled water to remove any unreacted starting materials and by-products.

-

Dry the product under vacuum or in a desiccator.

This procedure yields Cerium(III) 2,4-pentanedionate monohydrate, with the formula Ce(C₅H₇O₂)₃·H₂O.[11]

Handling and Storage

Cerium(III) 2,4-pentanedionate hydrate is hygroscopic and should be stored in a tightly closed container under an inert atmosphere, such as argon or nitrogen, in a cool, dry place.[4][5] It is classified as a skin and eye irritant and may cause respiratory irritation.[5][12] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling the compound.[13]

Characterization Techniques and Expected Outcomes

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized Cerium(III) 2,4-pentanedionate.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the coordination of the acetylacetonate ligand to the cerium ion. Key vibrational bands to look for include the C=O and C=C stretching vibrations of the acetylacetonate ring and the metal-oxygen (M-O) stretching vibrations.[3] The coordination to the metal center typically leads to a shift in the vibrational frequencies of the ligand compared to the free acetylacetone molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the Ce(III) ion, the NMR spectra of Cerium(III) 2,4-pentanedionate will exhibit broadened signals and a wide chemical shift range.[7][8][9] While this can make detailed structural elucidation challenging, paramagnetic NMR can provide valuable insights into the electronic structure and magnetic properties of the complex.[9][12] For instance, in a related cerium-oxo cluster containing acetylacetonate ligands, peaks for the bound acetylacetonate were observed at approximately 5.45 ppm and 5.6 ppm in the ¹H NMR spectrum.[13]

Structural and Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition of the compound. A typical TGA of a metal acetylacetonate hydrate will show an initial weight loss corresponding to the loss of water molecules, followed by the decomposition of the acetylacetonate ligands at higher temperatures. The final residual mass should correspond to the formation of cerium oxide. One study on the thermal decomposition of cerium(III) acetylacetonate hydrate reported a total weight loss of 63.05% in four major stages, with the evolution of acetone, acetic acid, and carbon dioxide as decomposition products.[15]

Applications in Catalysis and Organic Synthesis

The unique redox properties of the cerium ion make its complexes, including Cerium(III) 2,4-pentanedionate, valuable catalysts in organic synthesis. Cerium(III) compounds are known to act as efficient Lewis acids.[6]

Lewis Acid Catalysis

Cerium(III) complexes have been successfully employed to catalyze a variety of organic transformations relevant to the pharmaceutical industry, such as:

-

Esterification reactions

-

Alkylation of coumarins

-

Allylation of aldehydes

-

Hetero-Diels-Alder reactions[6]

The use of Cerium(III) 2,4-pentanedionate in these reactions offers the advantage of a readily available and soluble cerium source in organic media.

Workflow for a Catalytic Aza-Diels-Alder Reaction

The following diagram illustrates a generalized workflow for employing a cerium(III)-based catalyst in an aza-Diels-Alder reaction, a key transformation for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals.

Caption: Workflow for a Cerium(III)-catalyzed aza-Diels-Alder reaction.

Gateway to Advanced Materials: Cerium(III) 2,4-pentanedionate in Nanoparticle Synthesis

A primary application of Cerium(III) 2,4-pentanedionate is its use as a precursor for the synthesis of ceria (CeO₂) nanoparticles.[1][2] The sol-gel method is a common technique employed for this purpose.

Sol-Gel Synthesis of Ceria Nanoparticles

In a typical sol-gel process, Cerium(III) 2,4-pentanedionate is dissolved in an organic solvent, followed by hydrolysis and condensation reactions to form a gel. Subsequent calcination of the gel at elevated temperatures removes the organic components and yields crystalline ceria nanoparticles. The properties of the resulting nanoparticles, such as size, morphology, and surface area, can be tailored by controlling the reaction parameters, including the choice of solvent, stabilizer, and calcination temperature.[16]

Diagram of the Sol-Gel Process

Caption: The sol-gel process for synthesizing ceria nanoparticles.

Relevance in Drug Development: A Precursor to Therapeutic Nanomaterials

The significance of Cerium(III) 2,4-pentanedionate in drug development is primarily indirect, stemming from its role as a precursor to ceria nanoparticles, which have demonstrated considerable potential in various biomedical applications.

Ceria Nanoparticles in Drug Delivery and Cancer Therapy

The unique redox properties of ceria nanoparticles, specifically their ability to switch between Ce³⁺ and Ce⁴⁺ oxidation states, impart them with antioxidant or pro-oxidant activity depending on the microenvironment.[17] This dual behavior is being explored for therapeutic applications:

-

Antioxidant Therapy: In healthy tissues, ceria nanoparticles can act as regenerative antioxidants, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress-related damage.[18]

-

Cancer Therapy: In the acidic and ROS-rich tumor microenvironment, ceria nanoparticles can exhibit pro-oxidant behavior, selectively inducing oxidative stress and promoting the death of cancer cells.[17] This makes them promising candidates for anticancer therapy, either alone or in combination with conventional chemotherapeutic agents. Studies have shown the cytotoxic effects of ceria nanoparticles on various cancer cell lines, including human lung cancer cells.[19][20]

Cerium(III) 2,4-pentanedionate, being soluble in organic solvents, is an excellent precursor for synthesizing ceria nanoparticles that can be surface-functionalized with targeting ligands or loaded with anticancer drugs to create sophisticated drug delivery systems.[21]

Toxicity Profile

While cerium compounds are generally considered to have low toxicity, a thorough toxicological assessment is crucial for any material intended for biomedical applications.[13] The toxicity of ceria nanoparticles has been shown to be dependent on factors such as particle size, concentration, and cell type.[19] Further research is needed to establish a comprehensive safety profile for both Cerium(III) 2,4-pentanedionate and the ceria nanoparticles derived from it.

Conclusion: A Versatile Building Block for Future Innovations

Cerium(III) 2,4-pentanedionate stands out as a versatile and valuable compound for researchers in both materials science and drug development. Its straightforward synthesis, solubility in organic media, and the unique redox chemistry of the cerium(III) center make it an ideal precursor for the controlled synthesis of ceria nanoparticles with tunable properties. The applications of these nanoparticles, ranging from catalysis to targeted cancer therapy, are expanding rapidly. As our understanding of the structure-property relationships of cerium-based materials deepens, the importance of well-characterized and high-purity precursors like Cerium(III) 2,4-pentanedionate will only continue to grow, paving the way for the development of next-generation catalysts and nanomedicines.

References

-

PrepChem. Synthesis of cerium acetylacetone-monohydrate. Available at: [Link]

-

Sol–gel synthesis of manganese-doped ceria from acetylacetonate precursors. ResearchGate. Available at: [Link]

-

Blanes-Díaz, D. et al. Synthesis and Characterization of Cerium-Oxo Clusters Capped by Acetylacetonate. Inorganic Chemistry. Available at: [Link]

-

Wikipedia. Cerium(III) acetylacetonate. Available at: [Link]

-

American Elements. Cerium Acetylacetonate. Available at: [Link]

-

Synthesis And Thermal Analysis Of Yttrium Metallorganic Complexes For Evaluation As Chemical Vapor Deposition Precursors. ResearchGate. Available at: [Link]

-

Ghorbani-Vaghei, R. et al. Cerium(III) immobilized on the functionalized halloysite as a highly efficient catalyst for aza-Diels–Alder reaction. Scientific Reports. Available at: [Link]

-

Sergentu, D.-C. et al. Theoretical Investigation of Paramagnetic NMR Shifts in Transition Metal Acetylacetonato Complexes: Analysis of Signs, Magnitudes, and the Role of the Covalency of Ligand–Metal Bonding. Inorganic Chemistry. Available at: [Link]

-

Thermal decomposition study by DTA-TG-MS of cerium[III] acetylacetonate used as ceria thin film precursor. ResearchGate. Available at: [Link]

-

Rinaldi, F. et al. Cytotoxicity and Genotoxicity of Ceria Nanoparticles on Different Cell Lines in Vitro. International Journal of Molecular Sciences. Available at: [Link]

-

Al-Shakarchi, W. et al. Anticancer Activity of Cerium Oxide Nanoparticles Towards Human Lung Cancer Cells. Molecules. Available at: [Link]

-

Singh, S. et al. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells. ACS Omega. Available at: [Link]

-

Roesky, P. W. et al. Effect of Substituents of Cerium Pyrazolates and Pyrrolates on Carbon Dioxide Activation. Molecules. Available at: [Link]

-

Cerium Oxide Nanoparticles and Its Cytotoxicity Human Lung Cancer Cells. ResearchGate. Available at: [Link]

-

Abraham, M. H. et al. Solubility of Acetylacetonates of Chromium and Iron in Mixed Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

-

Dowding, J. M. et al. Catalytic Properties and Biomedical Applications of Cerium Oxide Nanoparticles. Accounts of Chemical Research. Available at: [Link]

-

TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. Available at: [Link]

-

Zagaynov, I. V. et al. Formation of mesoporous nanocrystalline ceria from cerium nitrate, acetate or acetylacetonate. Journal of Sol-Gel Science and Technology. Available at: [Link]

-

Arabaci, A. & Solak, N. Investigation of Thermal Decomposition Behavior of Cerium (III) Acetate Hydrate in Argon and Dry Air Atmosphere. Gazi University Journal of Science. Available at: [Link]

-

Nagle-Cocco, L. A. V., Bell, R. T., & Strange, N. A. Orthorhombic cerium(III) carbonate hydroxide studied by synchrotron powder X-ray diffraction. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Paramagnetic nuclear magnetic resonance spectroscopy. Department of Chemistry. Available at: [Link]

-

Majdaeen, M. et al. Radiation protection and cytotoxicity effects of different concentrations of cerium oxide nanoparticles in aqueous solution comb. Journal of Isfahan Medical School. Available at: [Link]

-

Pell, A. J. et al. Crystal and Substituent Effects on Paramagnetic NMR Shifts in Transition-Metal Complexes. Inorganic Chemistry. Available at: [Link]

-

Suturina, E. A. et al. PARAMAGNETIC NMR SPECTROSCOPY AS A TOOL FOR STUDYING THE ELECTRONIC STRUCTURES OF LANTHANIDE AND TRANSITION METAL COMPLEXES. INEOS OPEN. Available at: [Link]

-

Thong-On, A. et al. Crystallographic and Spectroscopic Investigations on Oxidative Coordination in the Heteroleptic Mononuclear Complex of Cerium and Benzoxazine Dimer. Molecules. Available at: [Link]

-

Al-Musawi, S. et al. Anticancer Effect of Fluorouracil and Gum-Based Cerium Oxide Nanoparticles on Human Malignant Colon Carcinoma Cell Line (Caco2). Pharmaceutics. Available at: [Link]

-

Wikipedia. Paramagnetic nuclear magnetic resonance spectroscopy. Available at: [Link]

-

CERIUM β-DIKETONATES. MOCVD Precursor Encyclopedia. Available at: [Link]

Sources

- 1. Cerium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. 乙酰丙酮化铈(III) 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 206996-61-4 CAS MSDS (CERIUM (III) ACETYLACETONATE HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Cerium(III) immobilized on the functionalized halloysite as a highly efficient catalyst for aza-Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ineosopen.org [ineosopen.org]

- 10. americanelements.com [americanelements.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. mdpi.com [mdpi.com]

- 18. Catalytic Properties and Biomedical Applications of Cerium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity and Genotoxicity of Ceria Nanoparticles on Different Cell Lines in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cerium(III) Acetylacetonate as a Catalyst

Executive Summary

Cerium(III) acetylacetonate [Ce(acac)₃], often available as the hydrate, is a versatile lanthanide complex utilized primarily for its Lewis acidity and redox capability (Ce³⁺/Ce⁴⁺ couple). Unlike the more aggressive oxidant Cerium(IV) Ammonium Nitrate (CAN), Ce(acac)₃ offers a milder coordination environment, making it an ideal initiator for the Ring-Opening Polymerization (ROP) of cyclic esters (crucial for biodegradable drug delivery systems) and a superior precursor for synthesizing highly active Ceria (CeO₂) nanocatalysts .

This guide details the mechanistic grounding and experimental protocols for deploying Ce(acac)₃ in high-value synthetic workflows.

Core Catalytic Mechanisms

To effectively use Ce(acac)₃, one must understand the two distinct modes of action:

-

Coordination-Insertion (Polymerization): The large ionic radius of Cerium (1.03 Å) allows for high coordination numbers (up to 8 or 9). In ROP, the monomer coordinates to the metal center, followed by nucleophilic attack by the alkoxide ligand (initiation) or the growing polymer chain (propagation).

-

Redox Cycling (Oxidation/Precursor): Ce(acac)₃ can be oxidized to Ce(IV) species in situ. This is exploited in the sol-gel synthesis of CeO₂ nanoparticles, where the organic ligands regulate crystal growth, determining the defect density (oxygen vacancies) that drives catalytic oxidation activity.

Visualization: Coordination-Insertion Mechanism

The following diagram illustrates the propagation step in the ROP of Lactide catalyzed by Ce(acac)₃.

Caption: Cycle showing the coordination of lactide to the Ce center, followed by insertion of the monomer into the metal-alkoxide bond.

Experimental Protocols

Protocol A: Ring-Opening Polymerization (ROP) of L-Lactide

Application: Synthesis of biodegradable Poly(L-lactide) (PLLA) for medical implants and drug delivery microspheres. Why Ce(acac)₃? It serves as a single-component initiator that is less toxic than traditional Tin(II) octoate catalysts and provides good control over molecular weight.

Materials

-

Catalyst: Ce(acac)₃·xH₂O (Dehydrate under vacuum at 60°C for 4h if anhydrous conditions are strictly required, though the hydrate is often used with an induction period).

-

Monomer: L-Lactide (Recrystallized from ethyl acetate and dried).

-

Solvent: Toluene (optional, for solution polymerization) or None (bulk polymerization).

Step-by-Step Methodology

-

Preparation: In a glovebox (Ar atmosphere), weigh L-Lactide (14.4 g, 100 mmol) and Ce(acac)₃ (44 mg, 0.1 mmol) into a silanized glass ampoule equipped with a magnetic stir bar. This targets a monomer-to-initiator ratio (M/I) of 1000.

-

Sealing: Connect the ampoule to a Schlenk line. Evacuate and backfill with Argon three times. Flame-seal the ampoule under vacuum (or use a high-pressure Teflon valve).

-

Polymerization: Immerse the ampoule in a pre-heated oil bath at 140°C .

-

Note: The mixture will melt. Stirring may become difficult as viscosity increases.

-

-

Reaction Time: Allow the reaction to proceed for 2–6 hours .

-

Checkpoint: Conversion typically reaches >90% within 4 hours at this temperature.

-

-

Termination: Remove from heat and quench by immersing in liquid nitrogen or adding wet chloroform.

-

Purification: Dissolve the crude polymer in a minimum amount of Chloroform (CHCl₃). Precipitate dropwise into a 10-fold excess of cold Methanol (MeOH). Filter the white solid and dry under vacuum at 40°C.

Data Interpretation:

| Parameter | Typical Value | Notes |

|---|---|---|

| Conversion | > 95% | Determined by ¹H NMR (methine signal). |

| Molecular Weight (

Protocol B: Solvothermal Synthesis of CeO₂ Nanocatalysts

Application: Creating high-surface-area Ceria for CO oxidation or alcohol oxidation. Why Ce(acac)₃? The acetylacetonate ligands decompose cleanly, acting as a capping agent that directs the formation of specific crystal facets (e.g., {100} or {111}) which are critical for catalytic activity.

Materials

-

Precursor: Ce(acac)₃·xH₂O (1 mmol, ~0.44 g).

-

Solvent/Surfactant: Oleylamine (15 mL) and Oleic Acid (1.5 mL).

-

Apparatus: Teflon-lined stainless steel autoclave (50 mL).

Step-by-Step Methodology

-

Dissolution: Mix Ce(acac)₃, oleylamine, and oleic acid in a beaker. Sonicate for 15 minutes until a clear, dark orange/brown solution is obtained.

-

Thermal Treatment: Transfer the solution to the Teflon liner. Seal the autoclave tightly.

-

Reaction: Heat in an oven at 260°C for 24 hours .

-

Critical Step: The ramp rate should be controlled (e.g., 5°C/min) to ensure uniform nucleation.

-

-

Work-up: Cool to room temperature naturally. Add 40 mL of Ethanol to precipitate the nanoparticles. Centrifuge at 8000 rpm for 10 minutes.

-

Washing: Discard supernatant. Redisperse the pellet in Hexane and precipitate again with Ethanol. Repeat 3 times to remove excess surfactant.

-

Activation: The resulting nanoparticles are hydrophobic. For catalytic use, they can be deposited on a support (e.g., SiO₂) and calcined at 400°C in air to remove organic ligands and expose the active CeO₂ surface.

Troubleshooting & Optimization

Common Issues

-

Low Polymer Molecular Weight: Often caused by moisture impurities acting as chain transfer agents. Solution: Triple-sublime the lactide monomer and dry the catalyst under high vacuum (

mbar). -

Incomplete Solubility in Solvothermal Synthesis: Ce(acac)₃ may oxidize to insoluble Ce(IV) species if stored improperly. Solution: Use fresh catalyst or store under inert gas. Ensure oleylamine is fresh (colorless to pale yellow).

Safety & Handling (E-E-A-T)

-

Toxicity: While Cerium is less toxic than heavy metals, Ce(acac)₃ causes skin and eye irritation. Use standard PPE (gloves, goggles).

-

Stability: The compound is hygroscopic. Store in a desiccator.

-

Thermal Decomposition: During bulk polymerization, ensure temperature control. Runaway exotherms are rare with ROP but possible.

References

-

Polymerization of L-Lactide Catalyzed by Metal Acetylacetonate Complexes. Source: KOBV / Opus URL:[Link] Relevance: Confirms the reactivity of metal acetylacetonates in bulk ROP at elevated temperatures (140-180°C).

-

Synthesis and Characterization of Cerium-Oxo Clusters Capped by Acetylacetonate. Source: ACS Inorganic Chemistry / NIH PubMed URL:[Link] Relevance: Details the structural chemistry of Ce(acac) complexes and their conversion into oxo-clusters, providing the basis for the sol-gel/nanoparticle synthesis protocol.

-

Mesoporous nanoscale ceria: synthesis from cerium (III) acetylacetonate and mechanism. Source: Journal of Sol-Gel Science and Technology / ResearchGate URL:[Link] Relevance: Establishes Ce(acac)₃ as a superior precursor for creating mesoporous catalytic materials compared to nitrate salts.

-

Highly Efficient and Versatile Acetylation of Alcohols Catalyzed by Cerium(III) Triflate. (Contextual Reference) Source: ResearchGate URL:[8][9][Link] Relevance: Cited to contrast the Lewis acidity; while Triflate is stronger, acac complexes are used when milder, non-acidic conditions are required for sensitive substrates.

Sources

- 1. Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter [organic-chemistry.org]

- 2. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. mdpi.com [mdpi.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

High-Purity Sol-Gel Synthesis of Bioactive Ceria Nanocrystals via Cerium(III) Acetylacetonate

Application Note & Protocol Guide

Abstract

This guide details the synthesis of Cerium Oxide (

Introduction & Rationale

In drug development, Ceria nanoparticles (CNPs) are valued for their autocatalytic antioxidant properties (SOD and Catalase mimetics). The efficacy of CNPs relies heavily on the defect chemistry of the crystal lattice, specifically the ratio of

Why Cerium(III) Acetylacetonate?

-

Stoichiometric Control:

is a defined coordination complex, reducing batch-to-batch variability compared to hygroscopic nitrate salts. -

Solubility: High solubility in organic solvents (methanol, ethanol, 2-methoxyethanol) facilitates non-aqueous or low-water sol-gel processes, leading to smaller, more uniform crystallites (3–5 nm).

-

Controlled Hydrolysis: The bulky acetylacetonate ligands hydrolyze slower than simple alkoxides or salts, preventing rapid precipitation and ensuring a homogeneous gel network.

Precursor Chemistry & Mechanism

The sol-gel transition is governed by the competition between hydrolysis (replacing ligands with hydroxyl groups) and condensation (forming oxide bridges).

Reaction Mechanism[2][3][4]

-

Ligand Exchange (Hydrolysis):

Note: The acetylacetone (Hacac) released acts as a stabilizing agent, preventing immediate agglomeration. -

Condensation (Olation/Oxolation):

-

Oxidation: During aging and calcination, the

precursor oxidizes to form the cubic fluorite

Mechanistic Workflow

Figure 1: Mechanistic pathway from organometallic precursor to crystalline oxide.

Experimental Protocol

Method: Modified Methanol-Ethylene Glycol Sol-Gel Route. Objective: Synthesis of 5–10 nm mesoporous Ceria nanoparticles.

Materials Checklist

| Reagent | Grade | Role |

| Cerium(III) Acetylacetonate Hydrate | 99.9% Trace Metals Basis | Metal Precursor |

| Methanol (MeOH) | Anhydrous | Primary Solvent |

| Ethylene Glycol (EG) | Reagent Grade | Chelating Agent / Co-solvent |

| Ammonium Hydroxide (28%) | ACS Reagent | Hydrolysis Catalyst (Base) |

| Acetylacetone (Hacac) | Optional | Stabilizer (if slower gelation needed) |

Step-by-Step Workflow

Step 1: Precursor Dissolution

-

In a clean beaker, dissolve 2.0 g of

in 40 mL of Methanol . -

Sonicate for 10–15 minutes until a clear, dark orange/brown solution is obtained.

-

Add 10 mL of Ethylene Glycol to the solution.

-

Insight: EG acts as a bidentate ligand, increasing the viscosity and preventing rapid precipitation during water addition.

-

Step 2: Hydrolysis Initiation

-

Set the solution on a magnetic stirrer at 500 RPM and heat to 55°C .

-

Prepare a hydrolysis mixture: 2 mL deionized water + 1 mL Ammonium Hydroxide .

-

Add the hydrolysis mixture dropwise to the precursor solution.

-

Observation: The solution may turn turbid or change color (yellowish) as hydrolysis begins.

-

Step 3: Aging and Gelation [2][3]

-

Cover the beaker with Parafilm (poke small holes) or Al-foil.

-

Maintain stirring at 55°C for 4 hours .

-

Stop heating and allow the sol to age at room temperature for 24–48 hours .

-

Target: A viscous, cohesive gel (alcogel). If precipitation occurs instead of gelation, reduce water content in the next batch.

-

Step 4: Drying (Xerogel Formation)

-

Transfer the gel to a ceramic crucible or petri dish.

-

Dry in an oven at 80°C for 12 hours .

-

Result: A porous, dark yellow/brown solid (Xerogel).

Step 5: Calcination [4]

-

Place the dry xerogel in a muffle furnace.

-

Ramp temperature: 2°C/min to 500°C .

-

Hold at 500°C for 4 hours .

-

Cool naturally to room temperature.

-

Final Product: Pale yellow powder (

).

-

Characterization & Validation

For drug development applications, validating the physicochemical properties is mandatory.

Standard Specification Table

| Parameter | Technique | Target Specification |

| Crystal Phase | XRD | Cubic Fluorite (Fm-3m) |

| Crystallite Size | XRD (Scherrer) / TEM | 4 – 10 nm |

| Morphology | SEM / TEM | Spherical, mesoporous aggregates |

| Surface Chemistry | XPS | High |

| Residual Organics | FTIR / TGA | No C-H or C=O bands after calcination |

Critical Quality Attribute: XPS Analysis

The biological activity of Ceria is linked to the reversible switching between

-

Ce(3+) markers: Peaks at ~880.6, 885.0, 899.5, 903.5 eV.

-

Ce(4+) markers: Prominent peak at ~916.6 eV.

-

Note: Sol-gel synthesis using organic precursors like acetylacetonate often yields higher surface defect concentrations (

) compared to precipitation methods, enhancing bioactivity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Rapid Precipitation | Hydrolysis rate too fast (pH too high). | Dilute Ammonium Hydroxide or add Acetylacetone (1:1 molar ratio to Ce) as a stabilizer. |

| Cloudy/Opaque Gel | Incomplete dissolution or large aggregates. | Increase sonication time; ensure Methanol is anhydrous before water addition. |

| Cracked/Powdery Gel | Drying too fast (Capillary stress). | Dry at lower temp (60°C) for longer, or use a drying control chemical additive (DCCA) like Formamide. |

| Black Residue after Calcination | Incomplete organic burnout. | Increase calcination time or ensure sufficient airflow (oxygen) in the furnace. |

References

-

Sol–gel synthesis of manganese-doped ceria from acetylacetonate precursors. Source: Journal of Sol-Gel Science and Technology (2015).[2][6] Context: Establishes the core protocol for using Ce(acac)3 and Mn(acac)2 in methanol/ethylene glycol systems. Link:[Link]

-

Synthesis of Gadolinia-Doped Ceria Gels and Powders from Acetylacetonate Precursors. Source: Journal of the American Ceramic Society. Context: details the influence of hydrolysis ratio and temperature on gel morphology. Link:[Link]

-

Synthesis and Characterization of Cerium-Oxo Clusters Capped by Acetylacetonate. Source: Inorganic Chemistry (ACS Publications). Context: Provides mechanistic insight into the ligand exchange and cluster formation of Ce(acac) precursors. Link:[Link]

-

Cerium oxide nanoparticles: a remarkable nanopharmacological agent. Source: Journal of Materials Chemistry B. Context: Reviews the biomedical applications and the importance of the Ce3+/Ce4+ ratio for antioxidant activity.[7] Link:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN101282910A - Process for making cerium oxide nanocrystals - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Thin Film Deposition of Cerium Oxide using Ce(acac)₃

[1][2]

Precursor Chemistry & Thermal Behavior[3][4][5]

To achieve high-quality films, one must understand the behavior of the precursor prior to deposition. Cerium(III) acetylacetonate is a coordination complex where the cerium ion is chelated by acetylacetone ligands.

The Oxidation Challenge (Ce³⁺ vs. Ce⁴⁺)

The precursor contains Cerium in the +3 oxidation state. However, the target functional material, Cerium Oxide (CeO₂), requires Cerium in the +4 state.

-

Mechanism: The deposition process must facilitate an oxidative decomposition.

-

Implication: Inert atmospheres (Argon/Nitrogen) during annealing will result in oxygen-deficient films (

) or retention of carbon. Oxidizing atmospheres (Air/Oxygen) are mandatory during the calcination phase to ensure full conversion to

Thermal Decomposition Profile (TGA/DSC Insights)

Understanding the thermal window is critical for setting process temperatures.

-

< 150°C: Dehydration (loss of lattice water).

-

190°C - 280°C: Melting and onset of ligand decomposition.

-

300°C - 450°C: Major mass loss; oxidation of the acetylacetonate ligands.

-

> 500°C: Crystallization of the cubic fluorite CeO₂ phase.

Key Takeaway: Deposition temperatures below 300°C will result in amorphous, carbon-rich films. Annealing above 500°C is required for crystallinity.

Protocol A: Sol-Gel Spin Coating

Best for: High-uniformity, nanometric thin films (20–200 nm) on flat substrates (Si wafers, Quartz).

Reagents & Equipment

-

Precursor: Cerium(III) acetylacetonate hydrate (99.9%).

-

Solvent: Methanol (Anhydrous) or 2-Methoxyethanol (for higher viscosity).

-

Stabilizer: Glacial Acetic Acid (Critical for preventing precipitation).

-

Substrate: Si(100) or Fused Silica, cleaned via Piranha solution or Plasma.

Step-by-Step Methodology

Step 1: Sol Preparation

-

Dissolve Ce(acac)₃ in Methanol to achieve a concentration of 0.1 M to 0.3 M .

-

Add Glacial Acetic Acid in a 1:1 molar ratio with the Cerium precursor.

-

Why? Acetylacetonate ligands can hydrolyze too quickly in air. Acetic acid acts as a chelating modifier, slowing hydrolysis and preventing the "clouding" of the solution.

-

-

Stir at 50°C for 2 hours until the solution is transparent and amber-colored.

-

Filter through a 0.2 µm PTFE syringe filter to remove particulates.

Step 2: Deposition (Spin Coating) [2]

-

Dispense 50–100 µL of the sol onto the center of the substrate.

-

Spin Cycle:

-

Stage 1 (Spread): 500 RPM for 5 seconds.

-

Stage 2 (Thinning): 3000 RPM for 30 seconds.[2]

-

-

Soft Bake: Immediately place on a hot plate at 150°C for 5 minutes . This removes the solvent but leaves the organic matrix intact.

Step 3: Calcination & Densification

-

Repeat Step 2 to build thickness (optional).

-

Transfer to a furnace.

-

Ramp at 2°C/min to 500°C in static air.

-

Hold for 2 hours.

-

Cool naturally.

Sol-Gel Reaction Pathway

The following diagram illustrates the chemical transformation from precursor to ceramic film.

Caption: Chemical evolution of Ce(acac)₃ during sol-gel processing, transitioning from metal-organic solution to crystalline oxide.

Protocol B: Ultrasonic Spray Pyrolysis

Best for: Thicker coatings (>200 nm), rough substrates, or industrial scaling.

Reagents & Setup

-

Precursor Solution: 0.05 M Ce(acac)₃ in Methanol + 10% vol. Acetic Acid.[3]

-

Carrier Gas: Compressed Air or Oxygen (Flow: 5–10 L/min).

-

Atomizer: Ultrasonic nebulizer (1.7 MHz or 2.4 MHz).

-

Substrate Heater: Hot plate capable of maintaining 350°C–450°C.

Step-by-Step Methodology

Step 1: Precursor Optimization Unlike spin coating, spray pyrolysis requires lower viscosity.

-

Prepare 0.05 M Ce(acac)₃ in Methanol.

-

Add 10% volume Acetic Acid .

-

Critical Insight: Without acetic acid, the droplets may dry before hitting the substrate, leading to a powdery, non-adherent film (the "dusting" effect). Acetic acid raises the boiling point and modifies surface tension, ensuring the droplet hits the hot substrate in a liquid/semi-liquid state.

-

Step 2: Deposition Parameters

-

Heat substrate to 400°C .

-

Note: If T < 300°C, solvent evaporation is incomplete, leading to cracking. If T > 500°C, the Leidenfrost effect may repel droplets, reducing deposition efficiency.

-

-

Nebulize the solution.

-

Direct the aerosol stream onto the substrate using the carrier gas.

-

Maintain a nozzle-to-substrate distance of ~20–30 cm.

-

Spray in short bursts (e.g., 1 min spray, 30 sec pause) to allow thermal recovery of the substrate surface.

Step 3: Post-Deposition Annealing

-

While the film forms at 400°C, it often retains structural stress.

-

Anneal at 500°C–600°C for 1 hour in air to maximize optical transparency and crystallite size.

Spray Pyrolysis Workflow

Caption: Physical and chemical stages of Ultrasonic Spray Pyrolysis for CeO₂ deposition.

Characterization & Validation Standards

To ensure the protocol was successful, the following data markers should be verified.

| Technique | Parameter | Expected Result (Success) | Indication of Failure |

| XRD | Crystal Structure | Sharp peaks at (111), (200), (220). Cubic Fluorite phase.[4] | Broad/No peaks (Amorphous) or extra peaks (Carbides/Unreacted precursor). |

| Raman | Vibrational Mode | Strong | Peak shift < 460 cm⁻¹ indicates oxygen vacancies ( |

| UV-Vis | Optical Bandgap | Bandgap ~3.2 eV. High transparency (>80%) in visible range.[5] | Yellow/Brown tint indicates residual carbon or incomplete oxidation. |

| SEM | Morphology | Crack-free, dense granular surface. | "Mud-cracking" (film too thick per layer) or Powdery surface (spray temp too high). |

Troubleshooting Guide

Issue: Film Cracking ("Mud-Cracking")

-

Cause: The film thickness per layer exceeded the "Critical Cracking Thickness" (usually ~100 nm for sol-gel). Rapid solvent evaporation creates tensile stress.

-

Solution: Dilute the precursor concentration (e.g., drop from 0.3 M to 0.1 M) and increase the number of layers. Add a drying control chemical additive (DCCA) like Formamide (trace amounts) or simply use higher boiling point solvents like 2-Methoxyethanol.

Issue: Carbon Contamination

-

Cause: Incomplete decomposition of the acetylacetonate ligand.

-

Solution: Ensure annealing is done in Air or Oxygen , not Nitrogen. Increase annealing temperature to 500°C.

Issue: Cloudy/Precipitated Sol

-

Cause: Hydrolysis occurred too fast before coating.

-

Solution: Increase the amount of Acetic Acid or Lactic Acid stabilizer. Ensure all solvents are anhydrous.

References

-

Sol-Gel Synthesis Parameters

-

Spray Pyrolysis & Additives

-

MOCVD Precursor Behavior

-

Thermal Decomposition Mechanisms

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficient catalytic activity of NiO and CeO2 films in benzoic acid removal using ozone - PMC [pmc.ncbi.nlm.nih.gov]

Doping gadolinium into ceria using acetylacetonate precursors

Application Note: High-Purity Synthesis of Gadolinium-Doped Ceria (GDC) via Acetylacetonate Precursors

intoExecutive Summary

Gadolinium-doped ceria (GDC or CGO) represents a critical class of functional oxides, serving as a benchmark electrolyte for Solid Oxide Fuel Cells (SOFCs) and, more recently, as a potent antioxidant "nanozyme" in drug delivery. While nitrate-based syntheses are common, they often suffer from uncontrolled agglomeration and toxic

This guide details the use of acetylacetonate (acac) precursors—

Scientific Foundation: The Defect Chemistry

The functional utility of GDC relies on the precise substitution of

These vacancies are the active sites for oxygen ion transport (in SOFCs) and Radical Oxygen Species (ROS) scavenging (in biomedicine).

Mechanism Visualization: Doping & ROS Scavenging

Figure 1: Mechanistic pathway from acetylacetonate precursors to the creation of oxygen vacancies, enabling redox cycling for antioxidant activity.

Protocol A: Thermal Decomposition (Biomedical/Precision)

Target Audience: Drug Development, Theranostics (MRI Contrast + Antioxidant). Objective: Synthesis of hydrophobic, monodisperse 3–5 nm nanocrystals.

Materials & Reagents

-

Precursors: Cerium(III) acetylacetonate hydrate (

), Gadolinium(III) acetylacetonate hydrate ( -

Solvent/Surfactant: Oleylamine (OAm, 70% or 90%), Oleic Acid (OA).

-

Purification: Ethanol (anhydrous), Hexane or Toluene.

Experimental Workflow

-

Precursor Preparation (Degassing):

-

In a 3-neck round-bottom flask, mix

(2 mmol) and -

Critical Step: Heat to 100°C under vacuum for 30 minutes.

-

Why? This removes water of hydration and dissolved oxygen, preventing uncontrolled hydrolysis that leads to polydispersity.

-

-

Nucleation Ramp:

-

Growth Phase (Thermal Decomposition):

-

Ramp quickly (10°C/min) to 300–320°C (reflux temperature).

-

Hold for 60 minutes . The solution will turn from orange/brown to deep black/brown, indicating oxide formation.

-

Note: The high temperature ensures the decomposition of the organic complex into the oxide lattice (

).

-

-

Purification (Washing):

-

Cool to room temperature. Add 40 mL Ethanol to precipitate the nanoparticles.

-

Centrifuge at 8,000 rpm for 10 mins. Discard supernatant (containing excess surfactant and byproducts).

-

Redisperse pellet in Hexane . Repeat ethanol precipitation 2x.

-

Data Summary: Protocol A Expectations

| Parameter | Expected Value | Validation Method |

| Particle Size | 3.5 ± 0.5 nm | TEM (Transmission Electron Microscopy) |

| Morphology | Spherical, Monodisperse | TEM |

| Dispersibility | Non-polar solvents (Hexane, Chloroform) | Visual Inspection (Clear colloid) |

| Crystal Phase | Cubic Fluorite (Fm-3m) | XRD (X-Ray Diffraction) |

Protocol B: Modified Sol-Gel (Catalysis/Coatings)

Target Audience: SOFC Researchers, Catalysis Engineers. Objective: Synthesis of mesoporous powders or thin-film precursors.

Materials

-

Precursors:

, -

Solvent: Methanol or Ethanol (Absolute).

-

Chelating Agent: Acetylacetone (pure).

-

Hydrolysis Agent: Dilute Acetic Acid or Ammonia (optional, pH control).

Experimental Workflow

-

Sol Formation:

-

Dissolve stoichiometric amounts of Ce and Gd acetylacetonates in Methanol (0.1 M concentration).

-

Add pure acetylacetone (molar ratio 1:1 with metal ions) to stabilize the metal complex and prevent immediate precipitation.

-

Stir at 60°C for 2 hours until a clear, homogeneous sol forms.

-

-

Gelation:

-

Slowly evaporate the solvent at 80°C under continuous stirring.

-

The sol will transition to a viscous, transparent gel (xerogel).

-

Expert Tip: If coating, perform dip-coating or spin-coating at the "viscous sol" stage before full gelation.

-

-

Calcination (Organic Burnout):

-

Transfer the gel to an alumina crucible.

-

Ramp 1: Room Temp

250°C (1°C/min). Hold 1 hour. (Removes residual solvent and free acetylacetone). -

Ramp 2: 250°C

500–700°C (2°C/min). Hold 4 hours. -

Why? Acetylacetonate ligands are stable; high temperature is required to fully oxidize the carbon content and crystallize the ceramic.

-

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate synthesis route based on desired material output.

Characterization & Validation Standards

To ensure scientific integrity, the following characterization steps are mandatory:

-

X-Ray Diffraction (XRD):

-

Target: Verify cubic fluorite structure.

-

Validation: Use Vegard’s Law. As

(1.053 Å) is larger than -

Failure Mode: If peaks are split, phase separation (formation of isolated

) has occurred.

-

-

Raman Spectroscopy (Defect Analysis):

-

Target:

mode at ~465 -

Validation: Look for a secondary "D-band" (Defect band) at ~550–600

. The ratio of intensities (

-

-

X-Ray Photoelectron Spectroscopy (XPS):

-

Target: Ce 3d spectra.

-

Validation: Deconvolute peaks to quantify the

ratio. A higher

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Polydisperse Particles (Protocol A) | Incomplete degassing or fast heating ramp. | Ensure vacuum degassing at 100°C for >30 mins. Reduce ramp rate to 2°C/min. |

| Carbon Contamination (Protocol B) | Insufficient calcination temperature. | Increase calcination to 600°C or extend hold time. Acetylacetonate ligands are robust. |

| Phase Separation ( | Poor mixing or stoichiometry drift. | Use "Atomic Mixing" in solution phase. Ensure precursors are fully dissolved before heating. |

| Low Yield | Incomplete precipitation during washing. | Add more ethanol during the washing step. Use high-speed centrifugation (>8000 rpm). |

References

-